molecular formula C12H24O3 B126480 12-Hydroxydodecanoic acid CAS No. 505-95-3

12-Hydroxydodecanoic acid

Cat. No. B126480
CAS RN: 505-95-3
M. Wt: 216.32 g/mol
InChI Key: ZDHCZVWCTKTBRY-UHFFFAOYSA-N
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Description

12-Hydroxydodecanoic acid (12-HDDA) is a hydroxy fatty acid that can be derived from various sources, including the chemical recycling of waste plastics and the biosynthesis from vegetable oils. It is a valuable chemical for the production of adhesives, lubricants, and cosmetic intermediates . The presence and position of the hydroxyl group on the fatty acid chain are crucial for its self-assembly behavior, which is exploited in applications such as drug delivery systems and the creation of various gel-based materials .

Synthesis Analysis

The synthesis of 12-HDDA can be achieved through different methods. One approach involves the efficient conversion of polyamides like nylon-12 to ω-hydroxy alkanoic acids using supercritical methanol in the presence of glycolic acid, which yields methyl ω-hydroxydodecanoate . Another method utilizes the enzymatic synthesis by employing a cytochrome P450 from Limnobacter sp., which catalyzes the biosynthesis of ω-hydroxydodecanoic acid from dodecanoic acid . These methods highlight the potential for both chemical and biological pathways in the production of 12-HDDA.

Molecular Structure Analysis

The molecular structure of 12-HDDA is characterized by a hydroxyl group at the 12th carbon of the dodecanoic acid chain. This structural feature is significant for its self-assembly and gelation properties. The crystal structure of a similar compound, 12-hydroxystearic acid, shows that the 12-hydroxy groups form hydrogen bond sequences, which could be indicative of the behavior of 12-HDDA in forming lamellar structures .

Chemical Reactions Analysis

12-HDDA can participate in various chemical reactions due to its functional groups. It can form aggregates and self-assembled structures, as demonstrated by molecular dynamics simulations of 12-hydroxystearic acid and its lithium salt . The chemisorption of 12-HDDA on surfaces, such as silicon, has been studied, revealing that the molecule can bind in different orientations, affecting the surface electronic structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of 12-HDDA are influenced by its hydroxyl group, which enables hydrogen bonding and self-assembly into complex structures. The self-assembly behavior of 12-HDDA is crucial for its role as an organogelator, with applications in creating soft materials and drug delivery systems . The enzymatic synthesis of 12-HDDA also highlights its potential as a green alternative to chemical synthesis, with the ability to produce high yields under optimized conditions .

Scientific Research Applications

Chemical Recycling of Waste Plastics

Kamimura et al. (2014) explored the transformation of polyamides into ω-hydroxy alkanoic acids, highlighting a method for recycling waste plastics. The study achieved a significant yield of methyl ω-hydroxydodecanoate from nylon-12, using supercritical MeOH and glycolic acid, offering a new solution for chemical recycling (Kamimura et al., 2014).

Biosynthesis in Industrial Production

Joo et al. (2019) focused on the enzymatic synthesis of ω-hydroxydodecanoic acid using a cytochrome P450 from Limnobacter sp. This study demonstrated the potential of the enzyme CYP153AL.m as a powerful catalyst for the biosynthesis of ω-hydroxydodecanoic acid, which is valuable in producing adhesives, lubricants, and cosmetic intermediates (Joo et al., 2019).

Organogel Research

Wright and Marangoni (2011) studied the use of 12-Hydroxydodecanoic Acid in the formation and structure of organogels. This research sheds light on the relationships between molecular structure and organogel formation, particularly in the context of cosmetics, lubricating greases, and coatings (Wright & Marangoni, 2011).

Chemisorption Studies

Demirel et al. (2007) investigated the chemisorption of 12-hydroxydodecanoic acid on Si(001)-(2 × 2) surfaces, contributing to the understanding of its interaction with silicon surfaces, which is crucial for applications in materials science (Demirel et al., 2007).

Lipase-Catalyzed Polycondensations

Mahapatro et al. (2004) explored the use of Candida antarctica Lipase B for polyesterifications of linear aliphatic hydroxyacids, including 12-hydroxydodecanoic acid. This study is significant for its implications in the development of biodegradable polymers (Mahapatro & Kumar, Gross, 2004).

Enzyme Regiospecificity in Oxidation

He et al. (2005) conducted research on the ω-hydroxylation regiospecificity of CYP4 enzymes, using substrates like 12-hydroxydodecanoic acid. This research is crucial for understanding enzyme behavior in biochemical processes (He et al., 2005).

Biodegradation and Green Chemistry

Ebata et al. (2008) studied the synthesis of poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)] using lipase, aiming to create biodegradable and environmentally friendly elastomers. This highlights the role of 12-hydroxydodecanoic acid in green chemistry (Ebata et al., 2008).

Nanoparticle Biocompatibility

Chen et al. (2011) examined the effect of hydroxyapatite nanoparticles modified with 12-hydroxydodecanoic acid on osteoblast cells. Their findings contribute to the understanding of nanoparticle biocompatibility and cellular uptake, which is crucial in biomedical applications (Chen et al., 2011).

Safety And Hazards

12-Hydroxydodecanoic acid is considered toxic and can be a moderate to severe irritant to the skin and eyes . It’s recommended to avoid inhalation and contact with skin, eyes, and clothing . In case of accidental contact, it’s advised to flush with copious amounts of water and seek medical attention .

properties

IUPAC Name

12-hydroxydodecanoic acid
Source PubChem
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InChI

InChI=1S/C12H24O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h13H,1-11H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZDHCZVWCTKTBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)O)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27925-01-5
Record name Dodecanoic acid, 12-hydroxy-, homopolymer
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DSSTOX Substance ID

DTXSID90198521
Record name 12-Hydroxydodecanoic acid
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Molecular Weight

216.32 g/mol
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Physical Description

Solid
Record name 12-Hydroxydodecanoic acid
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Product Name

12-Hydroxydodecanoic acid

CAS RN

505-95-3
Record name 12-Hydroxydodecanoic acid
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Record name 12-HYDROXYDODECANOIC ACID
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Record name 12-Hydroxydodecanoic acid
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Melting Point

85.00 to 88.00 °C. @ 760.00 mm Hg
Record name 12-Hydroxydodecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002059
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Synthesis routes and methods

Procedure details

The same procedure as in Example 12 was repeated except that a barium salt of dodecanedioic acid monomethyl ester (20 mmol) was used instead of the barium salt of pentadecanedioic acid monomethyl ester, and the amount of the catalyst was 0.31 g to obtain ω-hydroxy dodecanoic acid. The yield was 37%.
[Compound]
Name
barium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two
Name
pentadecanedioic acid monomethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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